molecular formula C6H10N4O B2749636 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol CAS No. 1849287-16-6

3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol

Cat. No.: B2749636
CAS No.: 1849287-16-6
M. Wt: 154.173
InChI Key: XAHPMJHVJNULNJ-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol ( 1849287-16-6) is a high-purity chemical reagent with a molecular formula of C6H10N4O and a molecular weight of 154.17 g/mol . This compound features a unique molecular architecture combining an azetidin-3-ol ring system with a 1-methyl-1,2,4-triazole moiety, making it a valuable scaffold in medicinal chemistry and antibacterial research . The azetidinone (beta-lactam) ring is a well-known structural component in a range of antibiotic agents, and its incorporation into novel molecular hybrids is a key strategy for developing new therapeutic candidates to combat antibiotic-resistant bacteria . Researchers utilize this and related azetidin-3-ol derivatives as critical building blocks for designing and synthesizing novel molecular hybrids aimed at overcoming multi-drug resistance in pathogens like the ESKAPE panel . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only.

Properties

IUPAC Name

3-(2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-10-5(8-4-9-10)6(11)2-7-3-6/h4,7,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHPMJHVJNULNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2(CNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with azetidin-3-ol in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, safety, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

  • Molecular Formula : C8H10N4O
  • Molecular Weight : 178.19 g/mol
  • IUPAC Name : 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol

The structure features a triazole ring, which is significant for its biological activity, particularly in targeting specific enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The incorporation of the azetidine structure enhances the binding affinity to bacterial enzymes, making it a candidate for developing new antibiotics. A study demonstrated that derivatives of triazoles have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for similar applications .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the potential of triazole derivatives in stabilizing microtubules, which are crucial for neuronal integrity. The compound has been evaluated for its ability to reduce axonal dystrophy and amyloid plaque deposition in transgenic mouse models of tauopathy . These findings suggest that it may hold promise as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, showcasing its potential as a novel antimicrobial agent .

Case Study 2: Neuroprotective Mechanisms

A study focusing on the neuroprotective effects of triazole compounds revealed that this compound significantly reduced tau pathology in mouse models. The compound was administered at varying doses over several weeks, resulting in measurable improvements in cognitive function and reduced neuroinflammation .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine ring can interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-(1H-1,2,3,4-Tetrazol-5-yl)azetidin-3-ol Hydrochloride

  • Structure : Replaces the 1,2,4-triazole with a tetrazole ring (C4H7N5O) .
  • Key Differences: Nitrogen Content: Tetrazole has four nitrogen atoms vs. Acidity: Tetrazoles are more acidic (pKa ~4.9) compared to 1,2,4-triazoles (pKa ~8.86), affecting solubility and bioavailability . Thermal Stability: Tetrazole derivatives often exhibit higher thermal stability due to aromaticity, though specific data for this compound is unavailable.

3-Methyl-1,2,4-Triazol-5-one

  • Structure : A triazolone derivative (C3H5N3O) with a carbonyl group adjacent to the triazole .
  • Key Differences :
    • Reactivity : The carbonyl group introduces electrophilic character, enabling nucleophilic substitutions absent in the target compound.
    • Melting Point : 240–246°C, significantly higher than the target compound’s likely lower melting point, indicating stronger intermolecular forces (e.g., hydrogen bonding via carbonyl).

Talazoparib Derivatives (PARP Inhibitors)

  • Example Structure: Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate .
  • Key Differences: Complexity: Larger molecular frameworks (e.g., quinoline cores) enhance target specificity (e.g., PARP-1 inhibition) but reduce solubility. Pharmacokinetics: The azetidine-triazole moiety in the target compound may offer improved metabolic stability compared to bulkier derivatives.

2-Amino-3-(1-Methyl-1H-1,2,4-triazol-5-yl)propanoic Acid Dihydrochloride

  • Structure: Amino acid backbone with triazole substitution .
  • Key Differences: Solubility: The carboxylic acid group enhances aqueous solubility but may limit blood-brain barrier penetration. Biological Role: Amino acid mimics could integrate into peptide chains, unlike the azetidine-based target compound.

Biological Activity

Overview

3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol is a heterocyclic compound characterized by the presence of both a triazole and an azetidine ring. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research has indicated that compounds with similar structures often exhibit antimicrobial, anticancer, and antiviral properties.

The compound's chemical formula is C6H10N4OC_6H_{10}N_4O, with a CAS number of 1849287-16-6. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, while the azetidine component may interact with various biological molecules, influencing enzyme and receptor activity.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds often possess significant antimicrobial properties. For instance, studies have shown that related triazole-based compounds exhibit activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for some derivatives have been reported to be as low as 100 µg/mL against E. coli and P. aeruginosa .

CompoundMIC (µg/mL)Bacterial Strain
Compound A100E. coli
Compound B100P. aeruginosa
Compound C200Candida albicans

Anticancer Activity

The azetidine ring's presence in this compound has been associated with anticancer properties. Compounds containing azetidine units have shown promising results in inhibiting proliferation and inducing apoptosis in various cancer cell lines. For example, analogs have exhibited significant cytotoxicity against breast cancer cell lines at nanomolar concentrations .

Cell LineIC50 (nM)Compound
MCF-750Analog 1
MDA-MB-23175Analog 2

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The triazole moiety can facilitate interactions through hydrogen bonding and coordination with metal ions, while the azetidine structure may enhance binding to biological receptors or enzymes .

Study on Antimicrobial Properties

A recent study investigated the antimicrobial efficacy of various triazole derivatives, including those related to this compound. The results indicated that compounds with electron-donating groups showed enhanced antibacterial activity compared to their counterparts .

Study on Anticancer Effects

Another study focused on the anticancer potential of azetidine-containing compounds. It reported that certain derivatives could effectively inhibit cell cycle progression in cancer cells, leading to increased apoptosis rates . Such findings highlight the therapeutic potential of this compound class.

Q & A

Q. What are the key steps and reaction conditions for synthesizing 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol?

The synthesis typically involves multi-step processes, including cyclization and functional group coupling. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
  • Catalysts : Use of palladium or copper catalysts for cross-coupling reactions, as seen in analogous triazole syntheses . Characterization via NMR and mass spectrometry is essential to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Identifies proton environments and carbon frameworks, with azetidine and triazole protons showing distinct shifts (e.g., azetidine OH at δ ~3.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (154.17 g/mol) and purity (≥95%) .
  • IR Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and triazole C=N (1600 cm⁻¹) stretches .

Q. What are the primary chemical properties relevant to its stability and handling?

  • Hydrophilicity : The azetidine-OH group enhances solubility in polar solvents, requiring anhydrous storage to prevent hydrolysis .
  • Thermal stability : Decomposition observed above 200°C, necessitating controlled heating during reactions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate tautomeric forms or conformational isomers .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by mapping proton-carbon correlations .
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation, though this may require specialized software (e.g., SHELXL) .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Solvent Screening : Test solvents like DCM or acetonitrile to improve azetidine ring closure efficiency .
  • Catalyst Loading : Optimize palladium/copper ratios (e.g., 0.5–2 mol%) to balance cost and yield .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 2 h) while maintaining >80% yield, as demonstrated in similar triazole systems .

Q. How can bioactivity assays be designed to evaluate its therapeutic potential?

  • Target Selection : Prioritize enzymes (e.g., HMG-CoA reductase) or receptors where triazole-azetidine hybrids show affinity .
  • In Vitro Models : Use enzyme inhibition assays with kinetic analysis (IC50 determination) .
  • Structure-Activity Relationship (SAR) : Modify substituents on the triazole or azetidine rings to assess impact on potency .

Q. What computational methods predict its interaction with biological targets?

  • Molecular Docking : Simulate binding poses using software like AutoDock to prioritize targets (e.g., kinases or GPCRs) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity profiles early in development .

Q. How do pH and temperature affect its stability in solution?

  • pH Studies : Monitor degradation via HPLC in buffers (pH 2–9); instability observed at extremes (pH <3 or >8) due to azetidine ring opening .
  • Accelerated Stability Testing : Store solutions at 40°C/75% RH for 4 weeks to simulate long-term stability .

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